molecular formula C16H8ClN3O3S2 B2689259 N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 941892-60-0

N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2689259
CAS No.: 941892-60-0
M. Wt: 389.83
InChI Key: CHPGNDSKZPGDKU-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a benzothiophene ring, and various functional groups including a nitro group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole and benzothiophene intermediates. These intermediates are then subjected to nitration and chlorination reactions to introduce the nitro and chloro groups, respectively. The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitro-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide
  • N-(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide

Uniqueness

N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitro-1-benzothiophene-2-carboxamide is unique due to the presence of both benzothiazole and benzothiophene rings, along with the nitro and carboxamide functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClN3O3S2/c17-10-2-3-11(15-14(10)18-7-24-15)19-16(21)13-6-8-5-9(20(22)23)1-4-12(8)25-13/h1-7H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPGNDSKZPGDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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